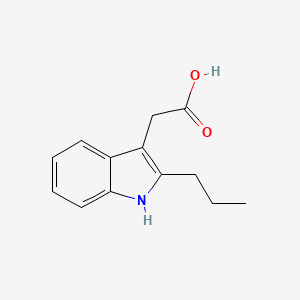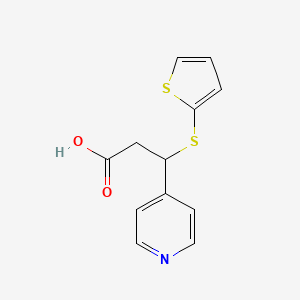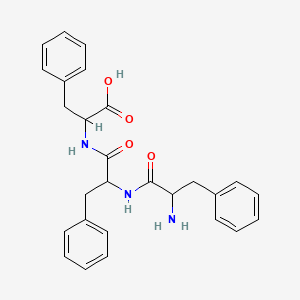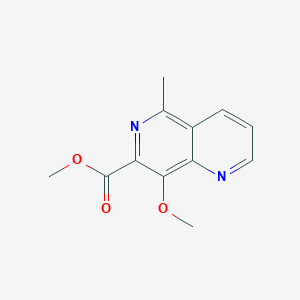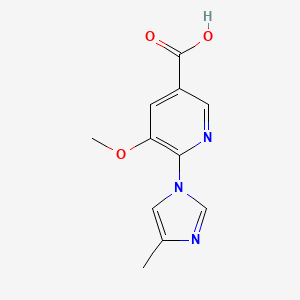
5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid is a heterocyclic compound that features both a methoxy group and an imidazole ring attached to a nicotinic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid typically involves the condensation of 4-methyl-1H-imidazole with a suitable nicotinic acid derivative. One common method involves the use of 4-chloromethyl nicotinic acid, which reacts with 4-methyl-1H-imidazole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-formyl-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid, while reduction of a nitro group can produce this compound amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. Additionally, the methoxy group can participate in hydrogen bonding, affecting the compound’s overall bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)benzimidazole
- 5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridine
Uniqueness
5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H11N3O3 |
|---|---|
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
5-methoxy-6-(4-methylimidazol-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3/c1-7-5-14(6-13-7)10-9(17-2)3-8(4-12-10)11(15)16/h3-6H,1-2H3,(H,15,16) |
InChI-Schlüssel |
GGNZSKWIAPZRCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C=N1)C2=C(C=C(C=N2)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Bis(2-methylpropyl)amino]-2-methylbenzaldehyde](/img/structure/B15356420.png)
![1-[(2-methylphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B15356428.png)
